1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea is an organic compound that features a benzodioxole moiety linked to an ethylthiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with ethylamine and thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the thiourea group.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential anticancer and antimicrobial activities.
Materials Science: Use as a building block for the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-3-ethylurea: Similar structure but with a urea group instead of thiourea.
1-(1,3-Benzodioxol-5-yl)-3-methylthiourea: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea is unique due to its specific combination of the benzodioxole moiety and the ethylthiourea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-12-11(16)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3,(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSTUAPXDTNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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